![molecular formula C10H9BrF2 B14021287 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene CAS No. 1432572-27-4](/img/structure/B14021287.png)
1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene is an organic compound with the molecular formula C10H9BrF2 It is a derivative of benzene, where a bromine atom is substituted at the para position, and a cyclopropyl group with two fluorine atoms is attached to the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene typically involves the bromination of 4-[cyclopropyl(difluoro)methyl]benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene depends on its interaction with molecular targets. The bromine atom and the cyclopropyl group with fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and functional groups.
Comparación Con Compuestos Similares
1-Bromo-4-(difluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
4-Bromo-α,α-difluorotoluene: Another derivative with a different substituent pattern.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a cyclopropyl group.
Uniqueness: 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene is unique due to the presence of both a cyclopropyl group and difluoromethyl group, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
1432572-27-4 |
|---|---|
Fórmula molecular |
C10H9BrF2 |
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
1-bromo-4-[cyclopropyl(difluoro)methyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2 |
Clave InChI |
XCFJMIGURKUZKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



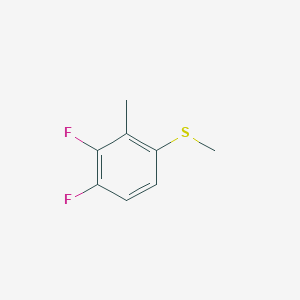
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
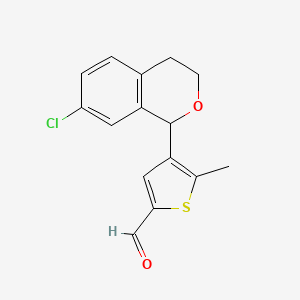


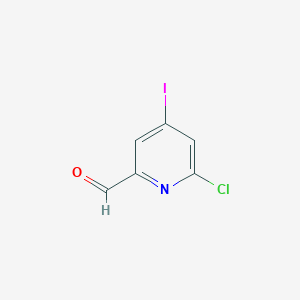
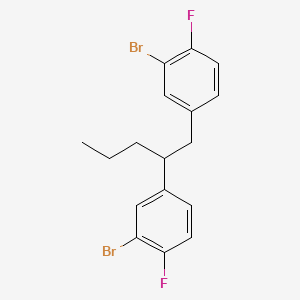
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)

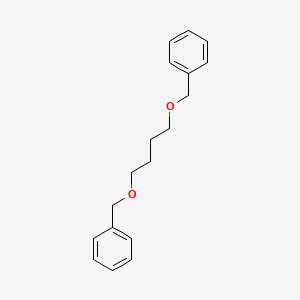
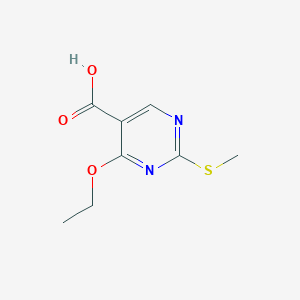
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
